N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzothiophene moiety with a chromene core, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.
Chromene Synthesis: The chromene core can be synthesized via the Pechmann condensation, involving the reaction of phenols with β-ketoesters under acidic conditions.
Coupling Reactions: The benzothiophene and chromene cores are then coupled using appropriate linkers and reagents, such as carbamoyl chlorides and ethoxypropylamines, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiophene or chromene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit interesting bioactivity due to its structural features. It could be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound might be explored for its pharmacological properties
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide
- N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
The uniqueness of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide lies in its specific combination of functional groups and structural motifs. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C26H30N2O5S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H30N2O5S/c1-4-32-11-7-10-27-25(31)22-17-8-5-6-9-21(17)34-26(22)28-24(30)20-14-19(29)18-13-15(2)12-16(3)23(18)33-20/h12-14H,4-11H2,1-3H3,(H,27,31)(H,28,30) |
InChI Key |
GPWOPTWNFPOYRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.